2-Mercaptoacetamidine

Descripción general

Descripción

2-Mercaptoacetamidine is a chemical compound that has been studied for its potential as an antiradiation agent . It is an analogue of the purine bases adenine and hypoxanthine .

Molecular Structure Analysis

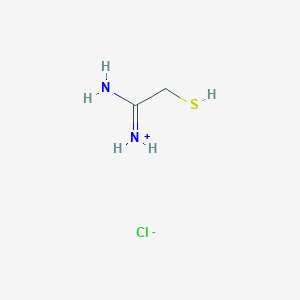

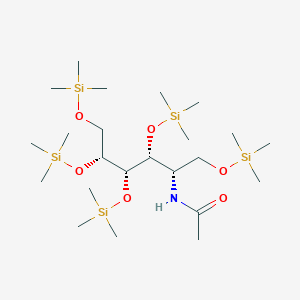

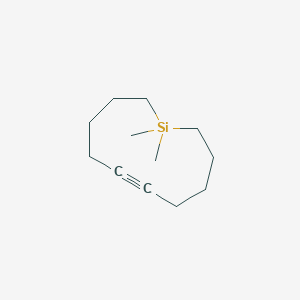

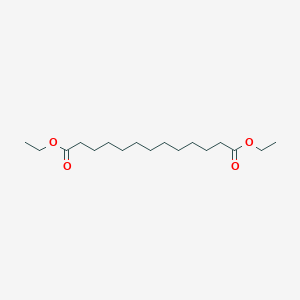

The molecular structure of 2-Mercaptoacetamidine is represented by the formula C2H7ClN2S . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving 2-Mercaptoacetamidine are not detailed in the search results, it’s known that this compound and its derivatives have been studied for their antiradiation properties .Aplicaciones Científicas De Investigación

Antibacterial Activity

2-Mercaptoacetamidine and its derivatives have been found to exhibit significant antibacterial activity. They have been tested in vitro for antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria such as Klebsiella pneumoniae and Escherichia coli .

Antifungal Activity

In addition to their antibacterial properties, these compounds also show antifungal activity. They have been tested against Aspergillus fumigatus and Candida albicans, common causes of fungal infections in humans .

Cytotoxic Properties

The cytotoxic properties of 2-Mercaptoacetamidine and its derivatives have been investigated using a bioassay with brine shrimp. Some compounds demonstrated excellent activity against a panel of microorganisms .

Radioprotective Efficacy

A study was made of the radioprotective efficacy of some mercaptoacetamidines, including 2-mercaptoacetamidine hydrochloride. These compounds have a marked radioprotective action when administered intraperitoneally and by mouth .

Targeting Tumor Hypoxia

There is ongoing research into the use of 2-Mercaptoacetamidine for targeting tumor hypoxia. The compound is radiolabeled with [99mTc (CO)3(H2O)3] + to produce 99mTc-2-MBI, and its ability to target tumor hypoxia is evaluated .

Antiradiation Agents

2-Mercaptoacetamidine and its derivatives have been studied as potential antiradiation agents .

Mecanismo De Acción

Target of Action

2-Mercaptoacetamidine has been identified as a potential multi-target inhibitor of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa . MBLs are enzymes that confer resistance to a broad range of β-lactam antibiotics, including the carbapenems, which are considered last-resort antibiotics for many bacterial infections . LasB is a virulence factor that plays a crucial role in the pathogenesis of Pseudomonas aeruginosa .

Mode of Action

It is known that the compound interacts with its targets (mbls and lasb) and inhibits their activity . This inhibition can restore the activity of β-lactam antibiotics, making them effective against resistant bacterial strains .

Biochemical Pathways

It is known that the compound interferes with the function of mbls and lasb, which are involved in antibiotic resistance and bacterial virulence, respectively

Result of Action

The primary result of 2-Mercaptoacetamidine’s action is the inhibition of MBLs and LasB, leading to a decrease in antibiotic resistance and bacterial virulence . This can potentially restore the effectiveness of β-lactam antibiotics against resistant bacterial strains .

Propiedades

IUPAC Name |

(1-amino-2-sulfanylethylidene)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S.ClH/c3-2(4)1-5;/h5H,1H2,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMNVTIEIZMRFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=[NH2+])N)S.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Mercaptoacetamidine | |

CAS RN |

19412-52-3 | |

| Record name | 2-Mercaptoacetamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019412523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary biological activities of 2-mercaptoacetamidine and its derivatives?

A1: Research indicates that 2-mercaptoacetamidine derivatives exhibit two main biological activities:

- Gastric antisecretory activity: Studies show that N-substituted 2-mercaptoacetamidines demonstrate significant inhibition of gastric acid secretion in dogs stimulated with gastrin tetrapeptide []. This suggests potential applications in treating gastric hypersecretion disorders.

- Radioprotective properties: Research demonstrates that 2-mercaptoacetamidine hydrochloride, bis-(2-acetamidino) disulfide dihydrochloride, and N-(1-adamantylmethyl)-2-mercaptoacetamidine hydrochloride provide marked radioprotective effects in mice when administered intraperitoneally or orally []. This protection is attributed, in part, to an increase in protein thiol (SH) groups in the spleen [].

Q2: How does the structure of 2-mercaptoacetamidine relate to its activity?

A: Structure-activity relationship (SAR) studies reveal key insights into the influence of structural modifications on the biological activity of 2-mercaptoacetamidine [, ]:

- N-substitution: Introducing various N-substituents, including alkyl, cycloalkyl, aryl, and heteroaryl groups, significantly impacts the potency of 2-mercaptoacetamidines [].

- Disulfide formation: Disulfides of 2-mercaptoacetamidines exhibit comparable antisecretory potency to the corresponding mercaptoacetamidines, suggesting potential metabolic interconversion between these forms [].

- Mercapto group modifications: Alkylating the mercapto group diminishes the potency of 2-mercaptoacetamidines, highlighting the importance of the free thiol group for activity [].

- Chain length: Increasing the carbon chain length between the amidine and thiol groups, as seen in 2- and 3-mercaptopropionamidines, leads to a substantial decrease in activity [].

Q3: What synthetic approaches are available for producing 2-mercaptoacetamidine derivatives?

A: Synthesizing N-substituted 2-mercaptoacetamidines and their derivatives, including disulfides, Bunte salts, and phosphorothioates, often involves the following key steps []:

- Preparation of N-substituted-ethyl 2-chloroacetimidate salts: This crucial intermediate can be synthesized by treating 2-chloroacetamides with Meerwein's reagent, enabling the subsequent displacement of alkoxide with ammonia to introduce the desired N-substituent [].

- Pinner amidine synthesis: This reaction utilizes the N-substituted-ethyl 2-chloroacetimidate salt, reacting it with ammonia or an amine to form the amidine moiety [].

- Introduction of the mercapto group: This can be achieved through various methods, such as reacting the appropriate precursor with thiourea followed by hydrolysis [].

Q4: What are the potential implications of the observed increase in spleen protein thiol groups following 2-mercaptoacetamidine administration?

A: While the exact mechanism of the radioprotective effect of 2-mercaptoacetamidine is not fully elucidated, the observed increase in protein thiol groups in the spleen [] suggests several possibilities:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)

![Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate](/img/structure/B96671.png)